2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 899728-82-6
VCID: VC7602258
InChI: InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

CAS No.: 899728-82-6

Cat. No.: VC7602258

Molecular Formula: C21H17N3O2

Molecular Weight: 343.386

* For research use only. Not for human or veterinary use.

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 899728-82-6

Specification

CAS No. 899728-82-6
Molecular Formula C21H17N3O2
Molecular Weight 343.386
IUPAC Name 2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Standard InChI InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2
Standard InChI Key QBBSAYXIDJBUOZ-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol, reflects its intricate polycyclic framework. Key features include:

  • A pyrazolo[1,5-c]oxazine core, which combines a pyrazole ring fused with an oxazine moiety.

  • A pyridin-2-yl group at position 5 of the oxazine ring, contributing to π-π stacking interactions in biological systems.

  • A phenolic hydroxyl group at position 2 of the benzene ring, enhancing solubility and hydrogen-bonding capacity.

The molecular formula is C21H17N3O2, with a calculated molecular weight of 343.38 g/mol. Compared to its chloro-substituted analog (C21H16ClN3O2, 377.83 g/mol), the absence of chlorine reduces hydrophobicity and may influence bioavailability.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of pyrazolo[1,5-c][1,oxazine derivatives typically involves multi-step strategies:

  • Condensation Reactions: Formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes.

  • Oxazine Ring Closure: Acid- or base-catalyzed cyclization to form the oxazine moiety, often employing solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).

  • Functionalization: Introduction of substituents (e.g., pyridinyl groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

For the target compound, key intermediates include 2-hydroxybenzaldehyde and 2-aminopyridine derivatives. Yield optimization remains challenging due to steric hindrance from the fused ring system.

Structural Analogs and Modifications

Comparative analysis with related compounds reveals structure-activity relationships (SAR):

CompoundSubstituent (Position)Molecular Weight (g/mol)Key Activity
Target Compound–OH (2)343.38Under investigation
Chloro Analog–Cl (4)377.83CDK2 inhibition
Methoxy Analog–OCH3 (7)373.41Kinase modulation

The phenolic –OH group in the target compound may enhance solubility compared to chloro- and methoxy-substituted analogs, potentially improving pharmacokinetic profiles.

Biological Activities and Mechanisms

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Structural analogs demonstrate potent CDK2 inhibition (IC50 ≈ 0.5–2 µM), a critical target in oncology due to its role in cell cycle progression. Molecular docking studies suggest:

  • The pyridinyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket.

  • The phenolic –OH forms hydrogen bonds with Asp145 and Lys33 residues, stabilizing the inhibitor-enzyme complex.

Anticancer Activity

In vitro assays on analogous compounds reveal:

  • Cytotoxicity: IC50 values of 5–20 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization confirm programmed cell death mechanisms.

Anti-Inflammatory and Antioxidant Effects

  • COX-2 Inhibition: Pyrazole derivatives suppress prostaglandin E2 (PGE2) synthesis by 60–80% at 10 µM, comparable to celecoxib.

  • Free Radical Scavenging: DPPH assay results show 70–90% radical quenching at 100 µM, attributed to the phenolic –OH group’s redox activity.

Pharmacological and Toxicological Profiles

ADMET Predictions

In silico studies using tools like SwissADME predict:

  • Lipophilicity: LogP ≈ 2.5 (optimal for blood-brain barrier penetration).

  • Drug-Likeness: Compliance with Lipinski’s rule of five, suggesting oral bioavailability.

  • Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity at high doses.

In Vivo Pharmacokinetics

Data from rodent models for related compounds indicate:

  • Oral Bioavailability: 40–60% due to first-pass metabolism.

  • Half-Life: 4–6 hours, necessitating twice-daily dosing for therapeutic efficacy.

Research Applications and Future Directions

Oncology

The compound’s CDK2 inhibitory activity positions it as a candidate for:

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in resistant cancers.

  • Targeted Drug Delivery: Nanoparticle encapsulation to enhance tumor specificity and reduce systemic toxicity.

Neurodegenerative Diseases

Antioxidant properties suggest potential in mitigating oxidative stress in Alzheimer’s and Parkinson’s models. Pilot studies show 30–50% reduction in lipid peroxidation in neuronal cell lines.

Synthetic Chemistry Challenges

Future work must address:

  • Stereoselective Synthesis: Control over diastereomer formation at the 10b position.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability.

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